molecular formula C13H16N2O B1607493 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde CAS No. 610275-03-1

1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde

Katalognummer: B1607493
CAS-Nummer: 610275-03-1
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: WEXPRFKZZPRCKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Background and Significance of Benzimidazole Derivatives

Benzimidazole derivatives constitute one of the most pharmaceutically significant heterocyclic compound families in modern medicinal chemistry, representing a privileged scaffold that has yielded numerous clinically approved therapeutic agents. The benzimidazole pharmacophore, characterized by the fusion of benzene and imidazole rings, serves as one of the top ten most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs. The electron-rich nitrogen heterocycles of benzimidazole readily accept or donate protons and easily allow the formation of diverse weak interactions, offering advantages for binding with a broad spectrum of therapeutic targets and thereby exhibiting wide-ranging pharmacological activities.

The structural resemblance of benzimidazoles to naturally occurring purine nucleotides enables them to easily contact biopolymers within living systems, facilitating multiple modes of biological interaction. The benzimidazole pharmacophore can form hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and pi-bonds with molecular targets. This versatility has resulted in benzimidazole derivatives playing key roles as topoisomerase inhibitors, deoxyribonucleic acid intercalation and alkylating agents, androgen receptor antagonists, poly(adenosine diphosphate-ribose) polymerase inhibitors, protein kinase inhibitors, dihydrofolate reductase inhibitors, and microtubule inhibitors.

The therapeutic applications of benzimidazole derivatives span multiple pharmacological categories, including antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities. Examples of clinically successful benzimidazole-based drugs include Binimetinib, Bendamustine, Selumetinib, Abemaciclib, Veliparib, Dovitinib, Pracinostat, Galeterone, and Nazartinib.

Historical Development of Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces back to 1872, when Hoebrecker reported the first benzimidazole synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions. In 1882, Radziszewski reported the first synthesis of highly substituted imidazoles by condensing 1,2-diketones with different aldehydes in the presence of ammonia. However, significant interest in benzimidazole-based chemistry developed primarily in the 1950s, when 5,6-dimethyl-1-(alpha-D-ribofuranosyl) benzimidazole was discovered as an integral part of vitamin B₁₂ structure.

The foundational understanding of benzimidazole emerged from research on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable platform for drug development. The natural occurrence of benzimidazole core was recognized as early as 1944, when Woolley hypothesized that benzimidazoles resemble purine-like structures and evoke biological applications. The first paper on antibacterial properties of benzimidazole was published by Goodman and Nancy Hart, establishing the foundation for therapeutic applications.

Significant milestones in benzimidazole development included the discovery of thiabendazole by Merck Sharp and Dohme Research Laboratories in 1961, followed by the development of substituted thiabendazoles, with cambendazole showing promising activity and longer half-life. Another crucial advancement occurred at SmithKline Laboratory, where replacement of the thiazole ring of thiabendazole with thiocarbamate led to the discovery of parbendazole with high anthelmintic activity. This discovery stimulated extensive research for improved benzimidazole anthelmintics, resulting in numerous broad-spectrum anthelmintics including mebendazole, flubendazole, cyclobendazole, fenbendazole, oxfendazole, oxibendazole, nocodazole, albendazole, ricobendazole, and luxabendazole.

Current Research Landscape of N-alkylated Benzimidazole-2-carbaldehydes

Contemporary research in N-alkylated benzimidazole-2-carbaldehydes represents a rapidly expanding field focused on optimizing therapeutic efficacy through strategic structural modifications. Recent investigations have demonstrated that N-alkylation of benzimidazole-2-carbaldehydes significantly enhances lipophilicity, enabling improved penetration through lipid membranes and enhanced bioavailability. The introduction of alkyl chains at the N-1 position has been shown to provide substantially better antiproliferative activity compared to unsubstituted analogs.

Current research methodologies emphasize the synthesis of N-alkylated derivatives through efficient catalytic processes, particularly copper-catalyzed carbon-nitrogen bond formation protocols. These streamlined synthetic approaches leverage readily accessible alkyl halides and deliver desired cyclized products in excellent yields, highlighting their utility in medicinal chemistry endeavors. The methodology has enabled the synthesis of antitumor agents with satisfactory yields, demonstrating practical applications in pharmaceutical development.

Recent studies have revealed that compounds possessing substituents with alkyl chains from one carbon to seven carbons exhibit a linear increase in anticancer effects, with optimal activity observed at specific chain lengths. For N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives, compounds with heptyl groups attached to N-1 have demonstrated the most effective antiproliferative activity. Additionally, these derivatives have shown remarkable antibacterial efficacy against multiple pathogens, including methicillin-resistant Staphylococcus aureus.

Table 1: Current Research Focus Areas in N-alkylated Benzimidazole-2-carbaldehydes

Research Area Key Findings Molecular Targets Reference
Antiproliferative Activity Linear increase with alkyl chain length (C1-C7) MDA-MB-231 breast cancer cells
Antibacterial Properties Heptyl derivatives show 25-fold improved activity Streptococcus faecalis, Staphylococcus aureus
Antifungal Activity Moderate activities against Candida albicans Fungal cell wall components
Synthetic Methodology Copper-catalyzed C-N bond formation protocols Various alkyl halide substrates
Structure-Activity Relationships N-substitution with straight-chain alkyls optimal Dihydrofolate reductase-nicotinamide adenine dinucleotide phosphate

Position of 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde in Chemical Research

This compound occupies a distinctive position within contemporary chemical research as a representative compound demonstrating the synthetic accessibility and therapeutic potential of branched alkyl-substituted benzimidazole derivatives. The compound's structural characteristics, featuring a 3-methylbutyl (isopentyl) substituent at the N-1 position and an aldehyde group at the 2-position, provide unique opportunities for further chemical elaboration and biological evaluation.

Research investigations have established this compound as an intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of benzimidazole-tethered oxazepine heterocyclic hybrids. The synthetic pathway leading to this compound involves N-alkylation of benzimidazole precursors followed by acetal hydrolysis, demonstrating reproducible synthetic methodologies with good yields. Notably, the formation of this compound through unusual rearrangement processes during acid-catalyzed hydrolysis has provided insights into mechanistic pathways involving tertiary carbocation intermediates.

The compound's molecular properties, including a melting point range that facilitates handling and purification, combined with its spectroscopic characteristics confirmed through proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and high-resolution mass spectrometry, establish it as a well-characterized synthetic target. Its role as a precursor for Schiff base formation and subsequent cyclization reactions positions it strategically within synthetic programs aimed at developing novel heterocyclic architectures with potential therapeutic applications.

Table 2: Structural and Synthetic Position of this compound

Characteristic Details Significance Reference
Molecular Formula C₁₃H₁₆N₂O Optimal drug-like properties
Molecular Weight 216.28 g/mol Favorable for pharmaceutical applications
Chemical Abstracts Service Number 610275-03-1 Unique chemical identification
Synthetic Role Intermediate for heterocyclic synthesis Platform for chemical elaboration
Spectroscopic Profile Complete proton and carbon-13 nuclear magnetic resonance characterization Well-established analytical profile
Mechanistic Significance Product of unusual carbocation rearrangement Insights into reaction mechanisms

Eigenschaften

IUPAC Name

1-(3-methylbutyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXPRFKZZPRCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364238
Record name 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610275-03-1
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610275-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Step 1: Formation of 2-Diethoxymethyl-1H-benzimidazole

Step 3: Hydrolysis to Carbaldehyde

  • Reagents : Acidic hydrolysis of 5 using HCl/H₂O in THF.
  • Conditions : Reflux for 24 hours.
  • Yield : Purified product (6 ) obtained as a colorless oil.
  • Characterization :
    • ¹H-NMR (CDCl₃) : δ 1.37 (s, 6H, CH₃), 1.92–1.96 (m, 2H, CH₂), 4.71–4.74 (m, 2H, CH₂), 10.08 (s, 1H, CHO).
    • ¹³C-NMR : δ 184.9 (CHO), 145.8 (C=N), 30.2 (CH₃).

Alternative Method via Stobbe Condensation

A patent outlines a Stobbe condensation approach for benzimidazole derivatives, which can be adapted for synthesizing the target compound:

  • Base : Potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
  • Solvent : Methanol, ethanol, acetonitrile, or methylene chloride.
  • Temperature : 50–55°C.
  • Advantages : Avoids hazardous reagents and enables large-scale production with high yields.

Key Reaction Data

Step Reagents/Conditions Intermediate/Product Yield Characterization
1 Ethyl diethoxyacetate, ethanol, 80°C 2-Diethoxymethyl-1H-benzimidazole 80% NMR, MS
2 Prenyl bromide, NaH, THF, reflux 1-(3-Methylbut-2-en-1-yl)-2-diethoxymethyl-1H-benzimidazole NMR, Elemental Analysis
3 HCl/H₂O/THF, reflux 1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde NMR (δ 10.08, CHO)

Critical Analysis

  • Efficiency : The three-step route from o-phenylenediamine offers modularity but requires careful control of N-alkylation and hydrolysis conditions.
  • Scalability : The Stobbe condensation method is preferable for industrial applications due to simplified purification.
  • Challenges :
    • Isomer control during N-alkylation.
    • Acid-sensitive intermediates necessitate mild hydrolysis conditions.

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the benzimidazole core can interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituent at N1 Functional Group at C2 Key Properties/Applications References
1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde 3-Methylbutyl Aldehyde (-CHO) High electrophilicity; potential for Schiff base formation
[1-(3-Methylbutyl)-1H-benzodiazol-2-yl]methanol 3-Methylbutyl Hydroxymethyl (-CH2OH) Enhanced hydrogen bonding; increased solubility in polar solvents
1-Benzyl-1H-benzimidazol-2(3H)-one Benzyl Ketone (-C=O) Reduced electrophilicity; applications in coordination chemistry
(E)-N-(3-Methylbutyl)-1-phenylmethanimine 3-Methylbutyl Imine (-CH=N-) π-Conjugation; use in agrochemical volatiles
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 4-tert-Butylbenzyl Phenyl Extreme steric hindrance; applications in materials science

Key Observations :

  • Aldehyde vs. Hydroxymethyl/Ketone : The aldehyde group in the target compound offers greater electrophilic reactivity compared to the hydroxymethyl or ketone groups in analogues, enabling nucleophilic additions and condensations .
  • Steric Effects : The 3-methylbutyl group provides moderate steric hindrance, whereas bulkier substituents (e.g., 4-tert-butylbenzyl) significantly restrict molecular packing and interaction with biological targets .
  • Biological Relevance : Benzimidazoles with hydrogen-bonding groups (e.g., hydroxymethyl) exhibit enhanced solubility and bioavailability, while aldehydes may act as reactive intermediates in drug design .
Physicochemical Properties
  • Solubility: The aldehyde group increases polarity relative to non-polar substituents (e.g., tert-butyl), enhancing solubility in polar aprotic solvents like DMF or DMSO .
  • Crystallinity : The 3-methylbutyl chain reduces crystallinity compared to smaller alkyl chains (e.g., methyl), as observed in related benzimidazole derivatives .

Biologische Aktivität

1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from various studies and reviews to provide a comprehensive understanding of this compound's potential.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₆N₂O. Its structure features a benzimidazole core with a carbaldehyde group, which is crucial for its biological activity. The presence of the 3-methylbutyl substituent enhances its lipophilicity, potentially improving membrane penetration and bioavailability.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values often in the range of 4 to 64 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundStreptococcus faecalis4
Compound 2gCandida albicans64
Compound 2gAspergillus niger64

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For example, compounds similar to this compound have demonstrated promising antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). In one study, a related compound exhibited an IC₅₀ value of 16.38 µM against the MDA-MB-231 cell line .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Related CompoundMDA-MB-23116.38
Related CompoundOther Cell Lines>100

The mechanisms through which benzimidazole derivatives exert their biological effects are multifaceted. They may act by inhibiting key enzymes involved in cellular processes such as proliferation and metabolism. For instance, many benzimidazoles inhibit microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, their interaction with bacterial cell membranes can disrupt essential functions, contributing to their antimicrobial properties.

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives showed enhanced activity against resistant strains of bacteria compared to standard antibiotics like amikacin .
  • Anticancer Properties : Research involving the synthesis of various N-substituted benzimidazoles revealed that modifications at the N-position significantly influenced antiproliferative activity, suggesting that structural optimization could lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde, and how are intermediates characterized?

  • Methodology :

  • Synthesis : The compound is typically synthesized via condensation of 1H-benzimidazole-2-carbaldehyde derivatives with 3-methylbutyl halides under nucleophilic substitution conditions. Reaction optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios .
  • Characterization : Intermediates are verified using 1H^1H-NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm) and 13C^{13}C-NMR (carbonyl carbon at δ 190–195 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 243.2) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodology :

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) identifies impurities (<2% area).
  • Spectroscopy : FT-IR confirms aldehyde C=O stretching (~1700 cm1^{-1}) and benzimidazole ring vibrations (1600–1450 cm1^{-1}) .
  • Crystallography : Single-crystal XRD (e.g., Mo-Kα radiation) resolves bond lengths and angles, critical for confirming regioselectivity in alkylation .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Methodology :

  • Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use positive controls (e.g., ciprofloxacin) and solvent controls to isolate compound effects .
  • Dose-Response : Serial dilutions (0.1–100 µg/mL) with 24-hour incubation. Data analyzed via probit regression to calculate IC50_{50} values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?

  • Methodology :

  • Kinetic Analysis : Monitor reaction progress using in-situ 1H^1H-NMR to identify rate-determining steps (e.g., alkylation vs. oxidation).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for nucleophilic substitution .
  • Isotopic Labeling : 18O^{18}O-labeling in aldehyde groups traces oxygen transfer in oxidation reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare experimental variables (e.g., solvent used in assays, bacterial strains) across studies to identify confounding factors .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., standardized broth microdilution per CLSI guidelines) .
  • Statistical Validation : Apply ANOVA to assess inter-laboratory variability and Cohen’s d to quantify effect size differences .

Q. How can factorial design optimize multi-step synthesis and purification?

  • Methodology :

  • Design of Experiments (DoE) : Use a 2k^k factorial design to test factors like temperature (Levels: 60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 equiv), and reaction time (6 vs. 12 hours). Response surface methodology (RSM) identifies optimal conditions .
  • Purification : Simulated moving bed (SMB) chromatography parameters (flow rate, column length) are optimized via central composite design .

Q. What computational tools predict structure-activity relationships (SAR) for benzimidazole derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina screens against target proteins (e.g., C. albicans CYP51) to correlate binding affinity (ΔG) with antifungal activity .
  • QSAR Modeling : Build partial least squares (PLS) models using descriptors like logP, polar surface area, and H-bond donors from ChemAxon software .

Q. How can AI-driven simulations enhance reaction scalability and process control?

  • Methodology :

  • COMSOL Integration : Train neural networks on COMSOL Multiphysics datasets (e.g., heat transfer profiles) to predict exothermic risks in scaled-up reactions .
  • Real-Time Monitoring : Embed IoT sensors in reactors to feed data into AI models for adaptive process adjustments (e.g., cooling rate modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Reactant of Route 2
1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.